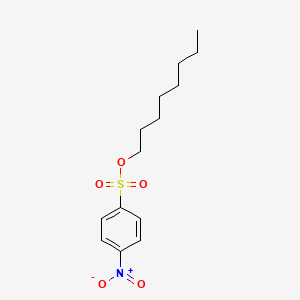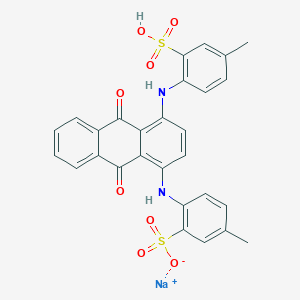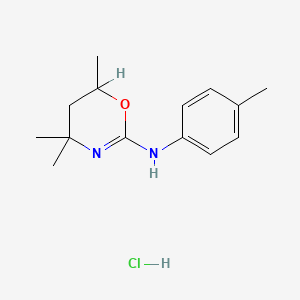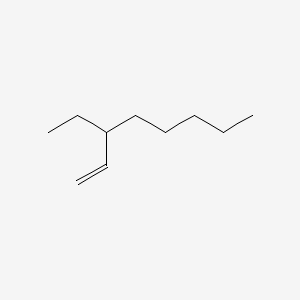
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid, also known as Picloram, is a chlorinated derivative of picolinic acid. It is a systemic herbicide widely used for controlling woody plants and broad-leaved weeds. This compound belongs to the pyridine family of herbicides and is known for its persistence in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid typically involves the chlorination of picolinic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often carried out in specialized reactors to handle the corrosive nature of chlorinating agents. The process is optimized to achieve high yields and purity, with subsequent purification steps to remove any by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atoms .
Aplicaciones Científicas De Investigación
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Employed in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
The mechanism of action of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid involves mimicking plant growth hormones called auxins. This leads to abnormal growth patterns in plants, ultimately causing their death. The compound is absorbed by the foliage, stem, or roots and is transported throughout the plant, disrupting normal cellular processes .
Comparación Con Compuestos Similares
- 4-Amino-3,5,6-trichloropicolinic acid
- 3,5,6-Trichloro-4-aminopicolinic acid
- 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)
Uniqueness: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid is unique due to its specific chlorination pattern, which imparts distinct herbicidal properties. Its persistence in the environment and effectiveness against a wide range of plant species make it a valuable tool in agricultural weed management .
Propiedades
Número CAS |
73455-29-5 |
|---|---|
Fórmula molecular |
C6H3Cl3N2O2 |
Peso molecular |
241.5 g/mol |
Nombre IUPAC |
5-amino-3,4,6-trichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(9)3(1)10/h10H2,(H,12,13) |
Clave InChI |
ZCCDFFGVIFUQNP-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(N=C1Cl)C(=O)O)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)










![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
